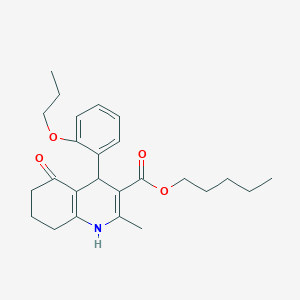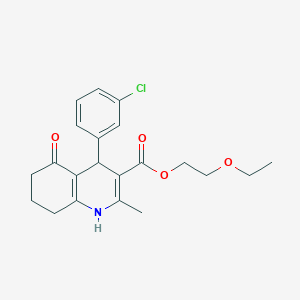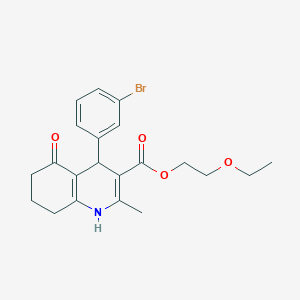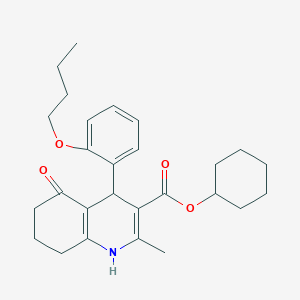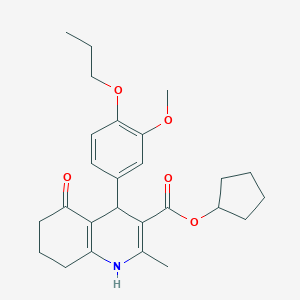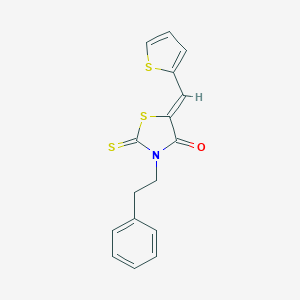
(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds have been the subject of extensive research due to their wide range of applications in various fields . They are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is often analyzed using techniques such as X-ray diffraction, UV-visible spectroscopy, and DFT calculations . These techniques can provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the electrochemical energy gap .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions, including polymerization . The novel monomer, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized with two different donors bis(trimethylstannyl) functionalized thienothiophene and bis(alkoxy)-benzodithiophene to form polymers P1 and P2 respectively .Physical And Chemical Properties Analysis
Thiophene-based compounds exhibit a variety of physical and chemical properties. For example, they can show respective absorption peaks at specific wavelengths when measured through UV–visible Spectroscopy . They also have greater thermal stability, which is a main criterion for optoelectronic or photovoltaic applications .Scientific Research Applications
Antimicrobial, Anticancer, and Antidiabetic Agents
Thiazolidinediones, including derivatives similar to "(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one," have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds' ability to be structurally modified makes them valuable in developing novel therapeutic agents. Research highlights the significance of substitutions at specific positions of the thiazolidinedione nucleus to enhance biological activity, demonstrating their potential in treating various clinical disorders (Singh et al., 2022).
Biological Activities of Thiazolidin-4-Ones
Thiazolidin-4-ones are recognized for their broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, offering insights into optimizing thiazolidin-4-one derivatives as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Methodologies and Biological Potential
The synthesis and biological potential of 1,3-thiazolidin-4-ones and their analogs, such as glitazones and rhodanines, have been a subject of interest due to their pharmacological importance. These compounds show promise against various diseases, with research indicating their potential in medicinal chemistry. Synthetic methodologies, including green chemistry approaches, have been developed to improve the structural and biological properties of these compounds (Santos, Jones Junior, & Silva, 2018).
Thiophene Derivatives and Their Applications
Thiophene derivatives, including those related to "(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one," have found applications in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. The versatility of thiophene derivatives in organic synthesis and their potential as intermediates in agrochemicals, flavors, and dyes underline the importance of developing novel synthetic approaches for these compounds (Xuan, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5Z)-3-(2-phenylethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c18-15-14(11-13-7-4-10-20-13)21-16(19)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEQRWPPVPGVRK-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


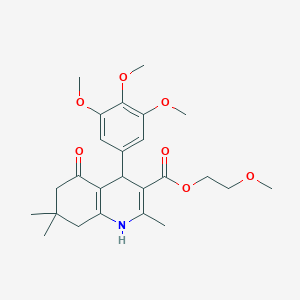
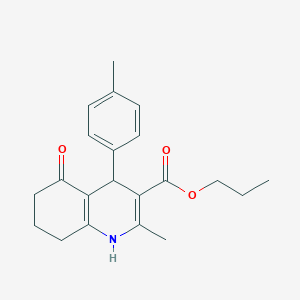

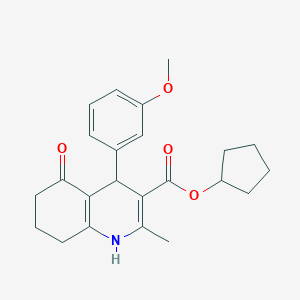
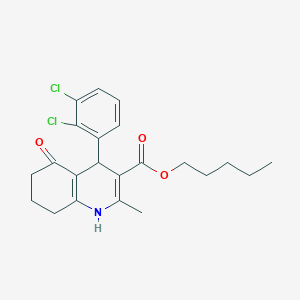
![Prop-2-enyl 2,7,7-trimethyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402087.png)
![Propyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402088.png)
